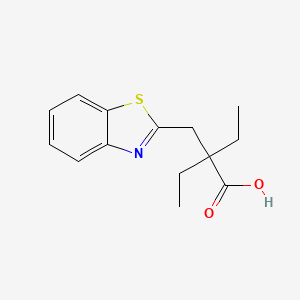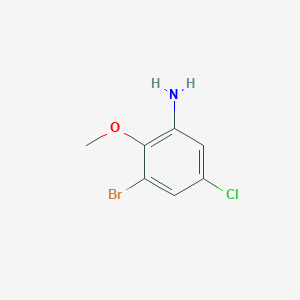
6-Bencil-2-cloro-5,6,7,8-tetrahidro-1,6-naftiridina
Descripción general
Descripción
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C15H15ClN2 . It has a molecular weight of 258.74 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2/c16-15-7-6-13-11-18 (9-8-14 (13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 . Its canonical SMILES representation is C1CN (CC2=C1N=C (C=C2)Cl)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 16.1 Ų and contains 2 hydrogen bond acceptors . It has a XLogP3-AA value of 3.2, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Las 1,6-naftiridinas han demostrado poseer significativas propiedades anticancerígenas. Se han estudiado sus efectos en diferentes líneas celulares cancerosas, y la relación estructura-actividad (SAR) junto con los estudios de modelado molecular se han utilizado para correlacionar la actividad anticancerígena con las 1,6-naftiridinas .
Actividad Anti-VIH
Las 1,6-naftiridinas también han demostrado tener propiedades anti-VIH. Esto las convierte en un posible candidato para el desarrollo de nuevos medicamentos para el tratamiento del VIH .
Propiedades Antimicrobianas
Estos compuestos han mostrado actividades antimicrobianas, lo que los hace útiles en la lucha contra diversas infecciones bacterianas y fúngicas .
Propiedades Analgésicas
Las 1,6-naftiridinas han demostrado tener propiedades analgésicas, lo que significa que podrían utilizarse en el desarrollo de medicamentos para aliviar el dolor .
Propiedades Antiinflamatorias
Estos compuestos tienen propiedades antiinflamatorias, lo que podría hacerlos útiles en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Propiedades Antioxidantes
Las 1,6-naftiridinas han demostrado tener propiedades antioxidantes, lo que podría hacerlas útiles en la prevención de enfermedades causadas por el estrés oxidativo .
Reactividad y Síntesis
Las 1,5-naftiridinas, un pariente cercano de las 1,6-naftiridinas, se han estudiado por su reactividad con reactivos electrófilos o nucleófilos, en oxidaciones, reducciones, reacciones de acoplamiento cruzado, modificación de cadenas laterales o formación de complejos metálicos . Esto podría aplicarse potencialmente también a las 1,6-naftiridinas, abriendo un amplio rango de posibilidades para su uso en síntesis química .
Formación de Complejos Metálicos
Las 1,5-naftiridinas se han estudiado por su capacidad de formar complejos metálicos . Esta propiedad podría ser compartida potencialmente por las 1,6-naftiridinas, haciéndolas útiles en una variedad de aplicaciones, desde catálisis hasta ciencia de materiales .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
It’s known that naphthyridines, the core structure of this compound, have a wide range of biological applications .
Mode of Action
Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Naphthyridines are known to have a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Análisis Bioquímico
Biochemical Properties
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can alter gene expression, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways. Additionally, its ability to intercalate into DNA strands can hinder the replication and transcription processes, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be excreted from the body through the urine. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within the body. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is crucial for its activity. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is essential for its ability to modulate gene expression and induce apoptosis .
Propiedades
IUPAC Name |
6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUBEUYIXYWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585544 | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210539-04-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210539-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)





![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)





